WZ-3146

Description

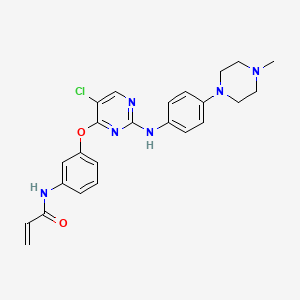

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZZPEOCCYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659649 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-56-1 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Irreversible Binding of WZ-3146 to EGFR T790M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible binding mechanism of WZ-3146 to the T790M mutant of the Epidermal Growth Factor Receptor (EGFR). The emergence of the T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This compound was developed as a mutant-selective, irreversible inhibitor to overcome this clinical challenge. This document details the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of this compound Inhibition

This compound is a potent and selective inhibitor of EGFR harboring the T790M resistance mutation. Its efficacy is attributed to its pyrimidine scaffold, which is distinct from the quinazoline core of many earlier EGFR inhibitors, and an acrylamide "warhead" that forms a covalent bond with a key cysteine residue in the ATP-binding pocket of the receptor.[1] The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| EGFR Mutant | Cell Line | Assay Type | IC50 (nM) | Reference |

| L858R/T790M | H1975 | Cell Viability | 29 | [2] |

| Del E746_A750/T790M | PC9 GR | Cell Viability | 3 | [2] |

| L858R | - | Kinase Assay | 2 | [2] |

| Del E746_A750 | - | Kinase Assay | 2 | [2] |

| L858R/T790M | - | Kinase Assay | 5 | [2] |

| Del E746_A750/T790M | - | Kinase Assay | 14 | [2] |

Mechanism of Irreversible Binding

This compound functions as a targeted covalent inhibitor. The binding process involves two key steps:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. The pyrimidine core and its substituents contribute to the affinity and selectivity for the mutant receptor over the wild-type form.

-

Covalent Bond Formation: Following the initial binding, the electrophilic acrylamide moiety of this compound is positioned in close proximity to the thiol group of the cysteine residue at position 797 (Cys797). This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond between the inhibitor and the enzyme.[3][4]

This irreversible binding permanently blocks the ATP-binding site, thus inhibiting the kinase activity of the EGFR T790M mutant and preventing downstream signaling. The covalent nature of this interaction is crucial for its efficacy against the T790M mutant, which exhibits an increased affinity for ATP that often outcompetes reversible inhibitors.[5]

The formation of this covalent adduct has been confirmed by mass spectrometry. Analysis of the EGFR T790M kinase incubated with this compound revealed a stoichiometric addition of one inhibitor molecule to the protein. Further analysis of a pepsin digest of the modified protein by tandem mass spectrometry identified Cys797 as the specific site of modification.[3]

Mechanism of this compound irreversible binding to EGFR T790M.

Downstream Signaling Pathways Affected by EGFR T790M Inhibition

The constitutive activation of EGFR T790M drives tumor cell proliferation and survival through the activation of downstream signaling cascades. The two primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By irreversibly inhibiting EGFR T790M, this compound effectively blocks the phosphorylation and activation of these key downstream effectors, leading to cell growth arrest and apoptosis.

Inhibition of EGFR T790M signaling by this compound.

Experimental Protocols

In Vitro Kinase Assay for Irreversible Inhibitors

This protocol is designed to determine the inhibitory activity of this compound against recombinant EGFR T790M kinase.

Materials:

-

Recombinant human EGFR T790M kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Kinase Reaction:

-

Add this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the EGFR T790M enzyme to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

To initiate the kinase reaction, add a mixture of the substrate and ATP.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1][2]

Materials:

-

EGFR T790M-mutant cell line (e.g., NCI-H1975)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental workflow for the MTS cell viability assay.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its unique pyrimidine scaffold and irreversible binding mechanism confer potent and selective inhibitory activity against the drug-resistant EGFR T790M mutant. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working to understand and build upon the principles of covalent inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Inhibitory Effect of WZ-3146 on EGFR L858R Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR) is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of various cancers. The L858R mutation in the EGFR kinase domain is a common activating mutation found in non-small cell lung cancer (NSCLC), leading to constitutive kinase activity and tumor growth. While first-generation tyrosine kinase inhibitors (TKIs) are initially effective, acquired resistance, often through a secondary T790M mutation, limits their long-term efficacy. WZ-3146 is a novel, mutant-selective, irreversible EGFR inhibitor designed to overcome this resistance. This document provides a detailed technical overview of the mechanism of action of this compound, its quantitative inhibitory effects on EGFR L858R phosphorylation, and detailed protocols for key experimental assays.

Introduction to EGFR L858R and this compound

The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[1][2] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][3]

The L858R point mutation, located in the activation loop of the kinase domain, destabilizes the inactive conformation of EGFR, leading to its constitutive activation even in the absence of a ligand.[4] This results in uncontrolled cell growth and is a key driver in a significant portion of NSCLC cases.[4]

This compound is a pyrimidine-based small molecule inhibitor that was developed to selectively target mutant forms of EGFR, including the L858R and the drug-resistant L858R/T790M variants, while sparing the wild-type (WT) receptor.[5][6] Its mechanism relies on the formation of a covalent bond, leading to potent and sustained inhibition.[5]

Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of the EGFR kinase. Its structure allows it to specifically target the ATP-binding site of the mutant EGFR. The key to its irreversible action is the covalent modification of Cysteine 797 (Cys797) within the EGFR kinase domain.[5] This covalent bond formation permanently blocks the ATP-binding pocket, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This targeted covalent mechanism is crucial for its high potency against mutant EGFR, including the T790M resistance mutation.[5]

The inhibition of EGFR L858R phosphorylation by this compound effectively shuts down the aberrant signaling that drives tumor cell proliferation and survival. This leads to the suppression of downstream effectors such as AKT and ERK1/2.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

WZ-3146: A Novel Inducer of Apoptosis in Cancer Cells - A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mechanisms and experimental validation of WZ-3146-induced apoptosis in cancer cells. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental procedures.

Introduction

This compound has emerged as a promising small molecule inhibitor with potent pro-apoptotic activity in several cancer types, notably glioma and non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This guide elucidates the molecular mechanisms through which this compound exerts its cytotoxic effects, focusing on its role as a targeted therapeutic agent.

Mechanisms of this compound-Induced Apoptosis

This compound employs distinct mechanisms to trigger apoptosis in different cancer contexts, primarily through the inhibition of key survival proteins.

In Glioma: Targeting the Kinesin Superfamily Protein KIF4A

In glioma cells, this compound functions as a novel inhibitor of Kinesin Family Member 4A (KIF4A), a protein overexpressed in this malignancy and associated with poor prognosis. Inhibition of KIF4A by this compound initiates the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.

In Non-Small Cell Lung Cancer (NSCLC): Inhibition of EGFR-Mediated Survival Pathways

In NSCLC cells with activating mutations in the Epidermal Growth Factor Receptor (EGFR), specifically the G719X mutation, this compound demonstrates a different mode of action. It acts as a mutation-selective EGFR inhibitor, effectively blocking downstream pro-survival signaling pathways. Treatment with this compound leads to a significant reduction in the phosphorylation of EGFR, as well as the downstream effectors ERK and AKT. The inhibition of the ERK and PI3K/AKT pathways disrupts signals that promote cell survival and proliferation, thereby inducing apoptosis.

Quantitative Analysis of this compound Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) |

| U251 | Glioma | 1 | 48 |

| LN229 | Glioma | Not specified | 48 |

Note: this compound showed a dose- and time-dependent lethal effect on glioma cell lines.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Glioma Cells

| Cell Line | Treatment | BAX Expression | Bcl-2 Expression |

| U251 | This compound | Upregulated | Reduced |

| LN229 | This compound | Upregulated | Reduced |

Data obtained from Western blot analysis following treatment with this compound.

Table 3: Apoptosis Induction by this compound in Glioma Cells

| Cell Line | Treatment | Apoptosis Rate |

| U251 | This compound | Increased |

| LN229 | This compound | Increased |

Apoptosis was quantified by flow cytometric analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., U251, LN229)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate at 37°C for 4 hours or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protein Expression Analysis (Western Blotting)

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KIF4A, anti-BAX, anti-Bcl-2, anti-p-EGFR, anti-p-ERK, anti-p-AKT, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described previously.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of specific cancers through the targeted induction of apoptosis. Its distinct mechanisms of action in glioma and EGFR-mutant NSCLC highlight its potential as a precision medicine. The experimental protocols provided in this guide offer a framework for the further investigation and validation of this compound and other novel anti-cancer agents.

WZ-3146: A Technical Guide to its Selectivity for Mutant vs. Wild-Type EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of WZ-3146, a potent inhibitor of epidermal growth factor receptor (EGFR), with a focus on its differential activity against mutant and wild-type forms of the receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Selectivity of this compound

This compound exhibits significant selectivity for oncogenic mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR genotypes, compiled from multiple studies.

| EGFR Genotype | Cell Line | IC50 (nM) | Reference |

| Mutant EGFR | |||

| L858R | - | 2 | [1] |

| delE746_A750 | - | 2 | [1] |

| L858R/T790M | H1975 | 29 | [1] |

| delE746_A750/T790M | PC-9 GR | 3 | [1] |

| delE746_A750 | HCC827 | 3 | [1] |

| delE746_A750 | PC-9 | 15 | [1] |

| G719X | H3255 G719X | Reported effective at 50-500 nM | [2][3] |

| Wild-Type EGFR | |||

| WT | HN11 | >100-fold less potent than against mutant EGFR | [3] |

| WT (EGFR vIII) | Ba/F3 | >100-fold less potent than against mutant EGFR | [3] |

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. Its selectivity for mutant EGFR, particularly those harboring the T790M resistance mutation, is attributed to its ability to effectively target the altered conformation of the kinase domain in these mutants while having a lower affinity for the wild-type receptor.[3]

By inhibiting the kinase activity of mutant EGFR, this compound effectively blocks downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][4]

Caption: EGFR signaling pathway and the selective inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against EGFR kinase in a cell-free system.

Objective: To determine the IC50 value of this compound against wild-type and various mutant EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (WT and mutants)

-

This compound

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, BSA, TCEP)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well or 384-well plates (white, opaque)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add kinase assay buffer to each well of the microplate.

-

Add the EGFR kinase enzyme (WT or mutant) to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

-

-

Reaction Initiation: Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all wells.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro biochemical kinase assay.

Cell-Based Viability Assay (MTS Assay)

This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines with different EGFR genotypes.[1]

Objective: To determine the IC50 of this compound in inhibiting the proliferation of EGFR-mutant and wild-type cell lines.

Materials:

-

Cancer cell lines (e.g., H1975, PC-9, HCC827, HN11)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for each cell line.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the cell-based MTS viability assay.

Conclusion

The data and methodologies presented in this guide highlight the significant selectivity of this compound for mutant EGFR over its wild-type counterpart. This characteristic is a key attribute for a therapeutic agent, suggesting a potentially wider therapeutic window and reduced toxicity. The provided experimental protocols offer a framework for researchers to further investigate the activity and selectivity of this compound and similar compounds in the context of EGFR-driven malignancies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel role for WZ3146 in the inhibition of cell proliferation via ERK and AKT pathway in the rare EGFR G719X mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

WZ-3146: A Novel KIF4A Inhibitor for Glioma Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and biological characterization of WZ-3146, a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), a protein implicated in the progression of glioma. This document details the identification of this compound, its mechanism of action, and its effects on glioma cell lines, presenting key quantitative data and experimental protocols for reproducibility and further investigation.

Discovery of this compound as a KIF4A Inhibitor

This compound was identified as a potential inhibitor of KIF4A expression through a computational screening approach using the Connectivity Map (CMap) database.[1] The discovery process involved identifying genes that are co-expressed with KIF4A in glioma patient data from The Cancer Genome Atlas (TCGA). Subsequently, a set of 20 genes that showed a strong positive or negative correlation with KIF4A expression were used to query the CMap database.[1] This analysis pinpointed this compound as a small molecule that is predicted to inhibit the expression of KIF4A.[1]

It is important to note that a detailed chemical synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The compound, N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide, with CAS Number 1214265-56-1, was initially developed as a mutant-selective epidermal growth factor receptor (EGFR) inhibitor.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-glioma effects by inhibiting the expression of KIF4A, which leads to the induction of apoptosis.[1] KIF4A is a chromokinesin that plays a crucial role in mitosis and is overexpressed in glioma, correlating with a poor prognosis.[1] The inhibition of KIF4A by this compound triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Caption: this compound inhibits KIF4A expression, leading to apoptosis.

Quantitative Data on the Biological Activity of this compound

The anti-glioma effects of this compound were quantified through a series of in vitro assays on the U251 and LN229 human glioma cell lines. The data is summarized in the tables below.

Table 1: Effect of this compound on Glioma Cell Viability (MTT Assay)

| Cell Line | Concentration of this compound | Incubation Time (h) | % Cell Viability |

| U251 | 1 nM | 48 | ~50% |

| LN229 | 1 nM | 48 | ~60% |

Data extracted from figures in the primary research article.

Table 2: Effect of this compound on Glioma Cell Proliferation (EdU Assay)

| Cell Line | Treatment | % EdU Positive Cells |

| U251 | Control | ~45% |

| U251 | This compound (1 nM) | ~20% |

| LN229 | Control | ~50% |

| LN229 | This compound (1 nM) | ~25% |

Data extracted from figures in the primary research article.

Table 3: Effect of this compound on Glioma Cell Migration and Invasion (Transwell Assay)

| Cell Line | Assay | Treatment | Relative Number of Migrated/Invaded Cells |

| U251 | Migration | This compound (1 nM) | Significant Reduction |

| U251 | Invasion | This compound (1 nM) | Significant Reduction |

| LN229 | Migration | This compound (1 nM) | Significant Reduction |

| LN229 | Invasion | This compound (1 nM) | Significant Reduction |

Qualitative summary based on the primary research article's findings.

Table 4: Effect of this compound on Apoptosis in Glioma Cells (Flow Cytometry)

| Cell Line | Treatment | % Apoptotic Cells |

| U251 | Control | ~5% |

| U251 | This compound (1 nM) | ~25% |

| LN229 | Control | ~4% |

| LN229 | This compound (1 nM) | ~20% |

Data extracted from figures in the primary research article.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human glioma cell lines U251 and LN229 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed U251 and LN229 cells in 96-well plates at a density of 5x10³ cells per well.

-

After 24 hours, treat the cells with varying concentrations of this compound or DMSO as a control for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

EdU Assay for Cell Proliferation

-

Seed U251 and LN229 cells in 24-well plates.

-

Treat the cells with 1 nM this compound or DMSO for 48 hours.

-

Incubate the cells with 50 µM EdU for 2 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Perform the Apollo staining reaction according to the manufacturer's protocol.

-

Stain the cell nuclei with Hoechst 33342.

-

Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Colony Formation Assay

-

Seed 500 cells per well in 6-well plates.

-

Treat the cells with 1 nM this compound or DMSO.

-

Incubate the cells for approximately 2 weeks, replacing the medium every 3 days.

-

When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Count the number of colonies.

Transwell Assay for Migration and Invasion

-

For the invasion assay, pre-coat the upper chamber of the Transwell inserts with Matrigel. For the migration assay, no coating is necessary.

-

Seed 5x10⁴ cells in the upper chamber in a serum-free medium.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Treat the cells in the upper chamber with 1 nM this compound or DMSO.

-

Incubate for 24 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells on the lower surface of the insert with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of migrated/invaded cells under a microscope.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against KIF4A, Bcl-2, BAX, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and visualize with a chemiluminescence imaging system.

Flow Cytometry for Apoptosis Analysis

-

Treat U251 and LN229 cells with 1 nM this compound or DMSO for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the stained cells using a flow cytometer.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the discovery and experimental validation of this compound.

Caption: Computational workflow for identifying this compound.

Caption: Experimental validation of this compound's anti-glioma effects.

References

In Vitro Characterization of WZ-3146: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ-3146 is a potent, mutant-selective, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to first and second-generation EGFR inhibitors, such as the T790M mutation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The in vitro inhibitory activity of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative view of its potency against different EGFR mutants and in various cancer cell lines.

Table 1: Biochemical Inhibition of EGFR Mutants by this compound

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| EGFR L858R | 2 | Kinase Assay | [1] |

| EGFR del E746_A750 | 2 | Kinase Assay | [1] |

| EGFR L858R/T790M | 5 | Kinase Assay | [1] |

| EGFR del E746_A750/T790M | 14 | Kinase Assay | [1] |

| Wild-Type EGFR | 66 | Kinase Assay | [1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) / Effect | Reference |

| HCC827 | del E746_A750 | MTS Assay | 3 | [1] |

| PC-9 | del E746_A750 | MTS Assay | 15 | [1] |

| H1975 | L858R/T790M | MTS Assay | 29 | [1] |

| PC-9 GR | del E746_A750/T790M | MTS Assay | 3 | [1] |

| U251 (Glioma) | Not specified | MTT Assay | Dose-dependent decrease in viability | [2] |

| LN229 (Glioma) | Not specified | MTT Assay | Dose-dependent decrease in viability | [2] |

| H3255 G719X | L858R background | Clonogenic Assay | Inhibition at 50-500 nM | [3] |

| PC-9 G719X | del E746_A750 background | Clonogenic Assay | Inhibition at 50-500 nM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are the protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

-

Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate by the kinase. Inhibition of the kinase results in a reduced signal.

-

Procedure:

-

Prepare a reaction mixture containing the purified EGFR enzyme (wild-type or mutant), a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer containing MgCl2, MnCl2, and BSA.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assays

These assays assess the impact of this compound on the growth and survival of cancer cells.

-

MTT/MTS Assay:

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

-

-

Colony Formation Assay:

-

Principle: This assay evaluates the ability of single cells to undergo sufficient proliferation to form a colony.

-

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Count the number of colonies in each well.

-

-

Apoptosis Assays

These methods determine whether this compound induces programmed cell death.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound for a desired time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Western Blot for Apoptosis Markers:

-

Principle: This technique detects changes in the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2.

-

Procedure:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a method like the BCA assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for BAX, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Western Blot for Signaling Pathway Analysis

This method is used to investigate the effect of this compound on downstream signaling pathways of EGFR.

-

Procedure: The protocol is similar to the western blot for apoptosis markers, but utilizes primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as EGFR, AKT, and ERK. This allows for the assessment of the inhibition of pathway activation.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inhibiting the EGFR signaling pathway.

Caption: this compound inhibits mutant EGFR, blocking downstream ERK and AKT signaling pathways.

Experimental Workflow for Cell Viability Assessment

This diagram outlines the typical workflow for assessing the effect of this compound on cancer cell viability.

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Logical Relationship of this compound's Covalent Inhibition

This diagram illustrates the covalent binding mechanism of this compound to the EGFR kinase domain.

Caption: this compound forms a covalent bond with Cysteine 797 in the EGFR ATP binding pocket.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WZ-3146 Treatment of H1975 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ-3146 is a potent and selective next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation present in the H1975 cell line. The H1975 cell line, derived from a patient with lung adenocarcinoma, possesses both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, making it a critical model for studying therapeutic strategies to overcome TKI resistance.

This document provides detailed protocols for treating H1975 lung cancer cells with this compound and outlines key experiments to assess its biological effects, including cell viability, apoptosis, and impact on downstream signaling pathways.

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This covalent modification leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. The inhibition of these pathways ultimately results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in EGFR-mutant lung cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in H1975 lung cancer cells.

Table 1: In Vitro Efficacy of this compound in H1975 Cells

| Parameter | Value | Reference |

| IC50 | 29 nM | [1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: NCI-H1975 (ATCC® CRL-5908™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

H1975 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed H1975 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 500 nM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) group.

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

H1975 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed H1975 cells in 6-well plates at a density of 2 x 10^5 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, AKT and ERK.

Materials:

-

H1975 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 0, 50, 100 nM) for 2 to 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein and/or loading control. A study on glioma cells showed that this compound treatment led to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein Bcl-2.[2]

Visualizations

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK pathways.

Caption: Workflow for evaluating this compound efficacy in H1975 lung cancer cells.

References

Application Notes and Protocols for WZ-3146 in a Xenograft Mouse Model of Glioma

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of WZ-3146, a novel small molecule inhibitor of Kinesin Family Member 4A (KIF4A), in the context of glioma research. Preclinical in vitro studies have demonstrated the potent anti-glioma effects of this compound, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1] While in vivo studies using this compound in a glioma xenograft model are not yet published, this document outlines detailed protocols for the in vitro evaluation of this compound and presents a proposed experimental workflow for its application in a xenograft mouse model based on established methodologies.

Introduction

Glioma is the most prevalent and aggressive primary malignant tumor of the central nervous system.[1] Current treatment modalities, including surgery, radiation, and chemotherapy, often have limited efficacy, highlighting the urgent need for novel therapeutic strategies. Recent research has identified Kinesin Family Member 4A (KIF4A) as a promising therapeutic target in glioma. KIF4A is overexpressed in glioma tissues and its elevated expression is associated with a poor prognosis.[1] Suppression of KIF4A has been shown to inhibit the progression of glioma.[1]

This compound has been identified as a small molecule inhibitor of KIF4A.[1] In vitro studies have demonstrated that this compound effectively inhibits glioma cell viability and proliferation, suppresses migration and invasion, and induces apoptosis.[1] These findings provide a strong rationale for investigating the therapeutic potential of this compound in a preclinical in vivo setting, such as a xenograft mouse model of glioma.

Mechanism of Action

This compound exerts its anti-glioma effects primarily through the inhibition of KIF4A.[1] KIF4A is a microtubule-based motor protein that plays a crucial role in mitosis and cytokinesis. By inhibiting KIF4A, this compound disrupts these essential cellular processes, leading to cell cycle arrest and ultimately apoptosis. The induction of apoptosis by this compound is further evidenced by the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2 in glioma cells following treatment.[2]

The signaling pathway affected by this compound-mediated KIF4A inhibition culminates in the activation of the apoptotic cascade.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on the glioma cell lines U251 and LN229.

Table 1: Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (nM) | Incubation Time (h) | % Viability Reduction (Mean ± SD) |

| U251 | 1 | 48 | 55 ± 5 |

| LN229 | 1 | 48 | 50 ± 6 |

Table 2: Cell Proliferation (EdU Assay)

| Cell Line | This compound Treatment | % Proliferating Cells (Mean ± SD) |

| U251 | Control | 100 ± 8 |

| U251 | This compound (1 nM) | 40 ± 6 |

| LN229 | Control | 100 ± 7 |

| LN229 | This compound (1 nM) | 45 ± 5 |

Table 3: Cell Migration (Transwell Assay)

| Cell Line | This compound Treatment | % Migrated Cells (Relative to Control, Mean ± SD) |

| U251 | This compound (1 nM) | 35 ± 4 |

| LN229 | This compound (1 nM) | 40 ± 5 |

Table 4: Cell Invasion (Transwell Assay with Matrigel)

| Cell Line | This compound Treatment | % Invading Cells (Relative to Control, Mean ± SD) |

| U251 | This compound (1 nM) | 30 ± 5 |

| LN229 | This compound (1 nM) | 38 ± 6 |

Experimental Protocols

In Vitro Assays

1. Cell Culture

-

Cell Lines: Human glioma cell lines U251 and LN229.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay for Cell Viability

-

Seed 5x10³ cells per well in a 96-well plate and allow to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

3. EdU Assay for Cell Proliferation

-

Seed cells in 96-well plates and treat with this compound (e.g., 1 nM) or vehicle control for 48 hours.

-

Perform the EdU assay using a commercial kit according to the manufacturer's instructions.

-

Briefly, incubate cells with EdU for 2 hours, then fix, permeabilize, and stain with Apollo reaction solution.

-

Counterstain the nuclei with Hoechst 33342.

-

Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

4. Transwell Assay for Cell Migration and Invasion

-

For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.

-

Seed 5x10⁴ cells in the upper chamber in serum-free medium.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Add this compound (e.g., 1 nM) or vehicle control to both the upper and lower chambers.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-migrated/invaded cells from the top of the insert.

-

Fix and stain the cells on the bottom of the insert with crystal violet.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

5. Western Blot Analysis

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against KIF4A, Bcl-2, BAX, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Proposed Xenograft Mouse Model Protocol

Disclaimer: The following protocol is a proposed workflow based on standard practices for establishing glioma xenografts and general knowledge of in vivo drug administration. Specific parameters such as this compound dosage and administration frequency may require optimization.

1. Animal Model

-

Species: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

-

Housing: Maintain in a specific pathogen-free (SPF) environment with sterile food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

2. Tumor Cell Implantation

-

Cell Preparation: Harvest U251 or LN229 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.

-

Subcutaneous Model: Inject 100-200 µL of the cell suspension (1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

Orthotopic Model: For a more clinically relevant model, stereotactically inject 2-5 µL of the cell suspension (2-5 x 10⁵ cells) into the striatum or cerebral hemisphere of anesthetized mice.

3. This compound Administration (Proposed)

-

Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and/or a mixture of PEG300, Tween 80, and saline). The final concentration should be determined based on solubility and the desired dose.

-

Dosage: Based on in vitro efficacy (effective at 1 nM), a starting dose for in vivo studies could be in the range of 1-10 mg/kg. This will require optimization through a dose-escalation study to determine the maximum tolerated dose (MTD).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery. Oral gavage could also be considered depending on the drug's bioavailability.

-

Frequency: Administer this compound daily or every other day for a defined period (e.g., 3-4 weeks).

4. Monitoring and Endpoints

-

Tumor Growth: For subcutaneous tumors, measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2. For orthotopic tumors, monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or MRI.

-

Body Weight and Health: Monitor the body weight and general health of the mice regularly.

-

Survival Analysis: Record the date of death or euthanasia for each mouse. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³ for subcutaneous tumors), or if they show signs of significant distress or weight loss (>20%).

-

Tumor Analysis: At the end of the study, harvest tumors for histological analysis (H&E staining) and molecular analysis (e.g., Western blotting for KIF4A, Bcl-2, BAX; immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound is a promising novel inhibitor of KIF4A with demonstrated anti-glioma activity in vitro. The provided protocols offer a framework for the continued investigation of this compound's therapeutic potential. The successful application of this compound in a xenograft mouse model of glioma, following the proposed experimental workflow, would provide crucial preclinical evidence to support its further development as a targeted therapy for this devastating disease.

References

- 1. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Analysis of EGFR Phosphorylation Following WZ-3146 Treatment

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2] WZ-3146 is a potent, mutant-selective, irreversible inhibitor of EGFR.[2] It specifically targets EGFR mutants, including those with the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[2] This selectivity makes this compound a valuable tool for studying EGFR signaling and a potential therapeutic agent.

Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of EGFR (p-EGFR) and downstream signaling proteins. This application note provides a detailed protocol for the use of this compound to inhibit EGFR phosphorylation in cancer cell lines and the subsequent analysis of p-EGFR levels by Western blot.

Mechanism of Action of this compound

This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent modification permanently inactivates the kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on various EGFR mutants as determined by in vitro kinase assays and cell growth assays.

| Inhibitor | Target | Assay Type | IC50 (nM) |

| This compound | EGFR L858R | Kinase Assay | 2 |

| This compound | EGFR L858R/T790M | Kinase Assay | 2 |

| This compound | EGFR E746_A750 | Kinase Assay | 5 |

| This compound | EGFR E746_A750/T790M | Kinase Assay | 14 |

| This compound | Wild-Type EGFR | Kinase Assay | 66 |

| This compound | PC9 GR (EGFR del E746_A750/T790M) | Cell Growth Assay | 3 |

| This compound | H1975 (EGFR L858R/T790M) | Cell Growth Assay | 29 |

Data sourced from Zhou W, et al. Nature. 2009.[2][3]

Western Blot Analysis of p-EGFR Inhibition by this compound

A study by Zhou et al. demonstrated the dose-dependent inhibition of EGFR phosphorylation by this compound in PC9 GR cells, which harbor the EGFR del E746_A750/T790M mutation.[2] The results, as visualized by Western blot, are summarized in the table below.

| This compound Concentration (nM) | Observed p-EGFR (Tyr1068) Level | Observed p-Akt (Ser473) Level | Observed p-ERK1/2 (Thr202/Tyr204) Level |

| 0 (Control) | High | High | High |

| 37 | Moderately Decreased | Moderately Decreased | Moderately Decreased |

| 111 | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| 333 | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited |

| 1000 | Completely Inhibited | Completely Inhibited | Completely Inhibited |

Qualitative summary based on the Western blot data presented in Zhou W, et al. Nature. 2009.[2]

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Materials and Reagents

-

Cell Line: PC9 GR (gefitinib-resistant) NSCLC cells harboring EGFR del E746_A750/T790M mutation.

-

Inhibitor: this compound (stock solution prepared in DMSO).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% gradient gels), SDS-PAGE running buffer.

-

Transfer: PVDF membrane, transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-EGFR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Protocol for this compound Treatment and Western Blot Analysis of p-EGFR

-

Cell Culture and Treatment:

-

Culture PC9 GR cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 37 nM, 111 nM, 333 nM, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 16 hours at 37°C.[2]

-

-

Cell Lysis and Protein Extraction:

-

After incubation, place the 6-well plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions:

-

anti-p-EGFR (Tyr1068): 1:1000

-

anti-EGFR: 1:1000

-

anti-p-Akt (Ser473): 1:1000

-

anti-Akt: 1:1000

-

anti-p-ERK1/2 (Thr202/Tyr204): 1:1000

-

anti-ERK1/2: 1:1000

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Data Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal to account for any variations in protein loading. Similarly, normalize p-Akt and p-ERK1/2 to their respective total protein levels.

-

References

- 1. CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer - Hara - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with WZ-3146 in PC-9 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ-3146 is a potent and selective inhibitor of mutant epidermal growth factor receptor (EGFR), particularly effective against the T790M resistance mutation often found in non-small cell lung cancer (NSCLC). The PC-9 cell line, derived from a human lung adenocarcinoma, harbors an activating EGFR exon 19 deletion, making it highly sensitive to EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed protocols for assessing the cell viability of PC-9 cells in response to treatment with this compound, along with an overview of the underlying signaling pathways. These protocols are intended to guide researchers in accurately quantifying the cytotoxic and cytostatic effects of this compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the PC-9 human NSCLC cell line. This data provides a quantitative measure of the drug's potency in inhibiting cell growth.

| Cell Line | Genotype | This compound IC50 (nM) |

| PC-9 | EGFR del E746_A750 | 23 |

Signaling Pathway

This compound exerts its effects by inhibiting the autophosphorylation of the mutant EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Experimental Workflow

The overall experimental workflow for assessing the viability of PC-9 cells treated with this compound involves cell culture, treatment with the compound, performing a cell viability assay such as the MTT assay, and subsequent data analysis.

Experimental Protocols

PC-9 Cell Culture

Materials:

-

PC-9 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of PC-9 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor cell growth daily. Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.

-

Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at a suitable density (e.g., 1:4 to 1:8 split ratio).

Cell Viability (MTT) Assay

Materials:

-

PC-9 cells in logarithmic growth phase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest PC-9 cells and perform a cell count to determine cell concentration.

-